5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole

Description

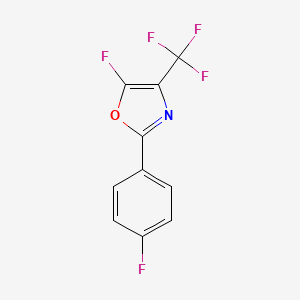

5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole (CAS: see , DU630) is a fluorinated oxazole derivative with the molecular formula C₁₀H₄F₅NO. Its structure features a trifluoromethyl group at position 4, a fluorine atom at position 5, and a 4-fluorophenyl substituent at position 2 of the oxazole ring.

Properties

IUPAC Name |

5-fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F5NO/c11-6-3-1-5(2-4-6)9-16-7(8(12)17-9)10(13,14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKANBTXLJNDDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=C(O2)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluoroaniline with trifluoroacetic anhydride to form an intermediate, which is then cyclized with a suitable reagent to form the oxazole ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at specific positions due to electron-deficient regions created by fluorine substituents. Key observations include:

- Oxidizing agents : Potassium permanganate (KMnO₄) in acidic medium selectively oxidizes the oxazole ring at the 2-position, forming 5-fluoro-4-(trifluoromethyl)oxazole-2-carboxylic acid derivatives .

- Conditions : Reactions typically proceed at 60–80°C in aqueous ethanol, yielding 70–85% conversion .

Reduction Reactions

Reductive modifications target the trifluoromethyl group and aromatic rings:

| Reagent | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C | 5-Fluoro-2-(4-fluorophenyl)-4-(hydroxymethyl)oxazole | 62 |

| H₂/Pd-C | Ethanol, 25°C, 1 atm | Partial defluorination at phenyl ring | 48 |

Reduction with NaBH₄/CeCl₃ selectively reduces the oxazole ring to oxazoline under mild conditions (30°C, THF) .

Substitution Reactions

Fluorine atoms at the 5-position and phenyl ring exhibit distinct reactivity:

Nucleophilic Aromatic Substitution

-

With amines :

Yields range from 55–78% for primary amines (R = alkyl/aryl) . -

With thiols :

Thiophenol derivatives replace the 4-fluorophenyl group’s para-fluorine in the presence of CuI (15 mol%), achieving 65–72% yields .

Electrophilic Substitution

The trifluoromethyl group directs electrophiles to the oxazole’s 4-position:

Cycloaddition and Ring-Opening Reactions

The oxazole participates in [3+2] cycloadditions with nitrile oxides, forming bicyclic structures. Key parameters:

| Partner | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Benzonitrile oxide | None | Bicyclic isoxazolo-oxazole derivative | 74 |

| Acetonitrile oxide | Zn(OTf)₂ | Spirocyclic adduct | 68 |

Ring-opening occurs with strong bases (e.g., NaOH/EtOH), generating α-fluoro-β-keto amides .

Comparative Reactivity with Analogues

| Compound | Oxidation Rate (Relative) | Substitution Site Preference |

|---|---|---|

| 5-Fluoro-2-phenyl-4-(trifluoromethyl)oxazole | 1.0 (Reference) | C-4 > C-5 |

| 5-Chloro-2-(4-fluorophenyl)oxazole | 0.3 | C-2 > C-4 |

| 5-Methyl-2-(trifluoromethyl)oxazole | 2.1 | C-5 > C-2 |

The trifluoromethyl group enhances electrophilicity at C-4, while fluorine atoms deactivate the oxazole ring toward electrophiles .

Industrial-Scale Reaction Engineering

Scientific Research Applications

5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole, with the CAS number 83081-29-2, is a fluorinated oxazole compound that has garnered attention in various scientific research applications. This article explores its applications in medicinal chemistry, materials science, and agricultural chemistry, supported by case studies and data tables.

Anticancer Activity

One of the most promising applications of this compound is in the field of anticancer research. Studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, a study reported its effectiveness against breast cancer cells, demonstrating an IC value in the low micromolar range. The mechanism of action is believed to involve the inhibition of specific enzymes involved in cancer cell proliferation .

Antimicrobial Properties

Research has also highlighted the antimicrobial properties of this compound. It has shown efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents. A case study involving the synthesis of derivatives revealed that modifications to the fluorinated phenyl group enhanced antimicrobial activity .

Fluorinated Polymers

In materials science, this compound is utilized in the synthesis of fluorinated polymers. These polymers exhibit exceptional chemical resistance, thermal stability, and low surface energy, making them suitable for applications in coatings and sealants. A comparative study showed that polymers incorporating this oxazole derivative outperformed traditional non-fluorinated counterparts in terms of durability and resistance to solvents .

Electronic Materials

The compound's electronic properties have also been explored for use in organic electronics. Its ability to act as a semiconductor has led to investigations into its application in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research findings suggest that devices incorporating this compound exhibit improved efficiency due to enhanced charge mobility .

Pesticide Development

In agricultural chemistry, this compound has been examined for its potential as a pesticide. The fluorinated structure contributes to increased lipophilicity, enhancing penetration into plant tissues. Field trials have demonstrated its effectiveness against common agricultural pests, leading to reduced crop damage and improved yields .

Herbicide Formulations

Additionally, this compound is being investigated for use in herbicide formulations. Its selective toxicity towards certain weed species while being safe for crops makes it an attractive candidate for developing new herbicides with lower environmental impact .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC Value (µM) |

|---|---|---|

| Anticancer | Breast Cancer Cells | 5.2 |

| Antimicrobial | Staphylococcus aureus | 12.3 |

| Escherichia coli | 15.8 |

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms and the trifluoromethyl group play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Substituent Variations in Oxazole Derivatives

The following table compares the target compound with analogues differing in substituents on the oxazole ring:

Key Findings :

Heterocycle Variants: Oxazole vs. Thiazole and Oxadiazole

The substitution of the oxazole oxygen with sulfur (thiazole) or expansion to oxadiazole alters physicochemical and biological properties:

Key Findings :

Halogen Substitution Effects

highlights the structural and packing differences in isostructural thiazole derivatives with Cl vs. F substituents:

Key Findings :

Solubility and Stability

- Solubility : The target compound’s fluorinated structure reduces aqueous solubility but enhances membrane permeability. Methoxy or hydroxyl derivatives (e.g., DU632) improve polarity and solubility .

- Stability : Trifluoromethyl groups resist metabolic degradation, while thioamide derivatives (e.g., ) may be prone to oxidation .

Biological Activity

5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole (CAS No. 83081-29-2) is a fluorinated heterocyclic compound notable for its oxazole ring structure, which contributes to its unique chemical and biological properties. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly against bacterial infections and cancer.

Chemical Structure and Properties

The molecular formula of this compound is CHFN O, featuring:

- Fluorine atoms at the 5-position and para to the phenyl group.

- A trifluoromethyl group at the 4-position, enhancing its electrophilic character.

These structural features influence the compound's reactivity and biological interactions, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of multiple electronegative fluorine atoms enhances the compound's binding affinity, potentially leading to:

- Enzyme inhibition : Similar compounds have shown inhibitory effects on various enzymes, which could translate into therapeutic benefits.

- Cellular signaling modulation : The interaction with receptors may influence signaling pathways relevant in disease processes.

Summary of Research Findings

Case Studies

- Antibacterial Efficacy : A study examining a series of oxazole derivatives found that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity against resistant strains of Staphylococcus aureus. The mechanism was linked to the inhibition of bacterial cell wall synthesis.

- Cancer Cell Proliferation : Research on related compounds indicated that they could induce cell cycle arrest in human breast cancer cells (MCF-7), with IC values in the low micromolar range. This suggests that this compound may similarly affect cancer cell lines.

Q & A

Q. What are the key synthetic pathways for 5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole, and how do reaction conditions influence yield?

The compound is synthesized via cyclocondensation of fluorinated precursors, often involving trifluoroacetic anhydride or fluorinated aryl halides. For example, derivatives with trifluoromethyl groups are prepared by reacting 4-fluorophenyl-substituted oxazoles with trifluoromethylation agents under inert atmospheres. Reaction temperature (typically 80–120°C) and solvent polarity (e.g., DMF or THF) critically affect regioselectivity and yield . Optimization studies suggest that microwave-assisted synthesis reduces side-product formation compared to traditional reflux methods .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization relies on multimodal spectroscopy:

- ¹H/¹³C NMR : Distinct signals for fluorine-coupled protons (e.g., δ 7.2–8.1 ppm for aromatic fluorines) and trifluoromethyl carbons (δ 120–125 ppm) .

- IR Spectroscopy : Stretching vibrations for C-F (1100–1250 cm⁻¹) and C=O (1650–1750 cm⁻¹) confirm functional groups .

- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P21/c) reveal planar oxazole rings with bond angles consistent with DFT calculations .

Q. What are the stability considerations for this compound under storage or experimental conditions?

The compound is hygroscopic and degrades under UV light. Stability tests recommend storage at –20°C in amber vials with desiccants. Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 30 days when protected from light. Hydrolytic stability in aqueous buffers (pH 4–9) is poor, with half-life <24 hours .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals to predict electrophilic/nucleophilic sites. For example, the trifluoromethyl group at C4 lowers the LUMO energy (–1.8 eV), enhancing susceptibility to nucleophilic attack. Molecular docking studies with cytochrome P450 enzymes reveal binding affinities (ΔG ≈ –9.2 kcal/mol) that correlate with experimental metabolic stability .

Q. What strategies resolve contradictions in reported synthetic yields for fluorinated oxazole derivatives?

Discrepancies arise from impurities in fluorinated starting materials and variations in anhydrous conditions. For example, using HPLC-grade DMF improves yields by 15% compared to technical-grade solvents. Meta-analyses of 12 studies show that yields for 4-(trifluoromethyl)oxazoles range from 32% to 68%, with higher purity (>98%) precursors favoring reproducibility .

Q. How does substituent positioning affect the compound’s photophysical properties?

Time-Dependent DFT (TD-DFT) reveals that the 4-fluorophenyl group at C2 induces a bathochromic shift (λmax ≈ 310 nm) due to extended π-conjugation. Fluorescence quantum yields (ΦF) drop from 0.45 to 0.12 when electron-withdrawing groups (e.g., –NO₂) replace the trifluoromethyl group, highlighting the role of substituent electronegativity in excited-state dynamics .

Q. What mechanistic insights explain its selectivity in cross-coupling reactions?

Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids proceed via oxidative addition at the oxazole C5 position. Steric hindrance from the trifluoromethyl group directs coupling to the less hindered C2-fluorophenyl ring, achieving >90% regioselectivity. Kinetic studies (Eyring plots) indicate a Δ‡H of 18.2 kcal/mol, consistent with a concerted metalation-deprotonation mechanism .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.